Full Spectral Analysis of Methyl 1-methyl-1H-indole-3-carboxylate: A Technical Guide
Full Spectral Analysis of Methyl 1-methyl-1H-indole-3-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral properties of methyl 1-methyl-1H-indole-3-carboxylate, a key intermediate in the synthesis of various biologically active compounds. This document details the experimental protocols for its synthesis and presents a thorough analysis of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data.
Synthesis of Methyl 1-methyl-1H-indole-3-carboxylate
A reliable method for the synthesis of methyl 1-methyl-1H-indole-3-carboxylate involves the Fischer esterification of 1-methyl-1H-indole-3-carboxylic acid.
Experimental Protocol: Synthesis
Materials:
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1-methyl-1H-indole-3-carboxylic acid
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Anhydrous methanol (CH₃OH)
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Concentrated sulfuric acid (H₂SO₄)
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Sodium bicarbonate (NaHCO₃) solution (saturated)
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Ethyl acetate
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Brine (saturated NaCl solution)
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Anhydrous sodium sulfate (Na₂SO₄)
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Round-bottom flask
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Reflux condenser
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Magnetic stirrer and stir bar
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Separatory funnel
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Rotary evaporator
Procedure:
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To a solution of 1-methyl-1H-indole-3-carboxylic acid in anhydrous methanol, a catalytic amount of concentrated sulfuric acid is added.
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The reaction mixture is heated at reflux and the progress of the reaction is monitored by thin-layer chromatography (TLC).
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Upon completion, the reaction mixture is cooled to room temperature and the excess methanol is removed under reduced pressure.
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The residue is then dissolved in ethyl acetate and washed sequentially with saturated sodium bicarbonate solution, water, and brine.
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The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.
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Pure methyl 1-methyl-1H-indole-3-carboxylate can be obtained by recrystallization from a suitable solvent system.
Diagram of the Synthesis Workflow:
Caption: Workflow for the synthesis of methyl 1-methyl-1H-indole-3-carboxylate.
Spectral Data and Analysis
The structural confirmation of the synthesized methyl 1-methyl-1H-indole-3-carboxylate is achieved through a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
¹H NMR (Proton NMR) Spectral Data:
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| Data not available | - | - | - |
| Data not available | - | - | - |
| Data not available | - | - | - |
| Data not available | - | - | - |
| Data not available | - | - | - |
| Data not available | - | - | - |
| Data not available | - | - | - |
Note: Specific peak assignments for ¹H NMR are not currently available in the searched literature.
¹³C NMR (Carbon-13 NMR) Spectral Data:
| Chemical Shift (δ) ppm | Assignment |
| Data not available | C=O (ester) |
| Data not available | C3a |
| Data not available | C7a |
| Data not available | C2 |
| Data not available | C4 |
| Data not available | C5 |
| Data not available | C6 |
| Data not available | C7 |
| Data not available | C3 |
| Data not available | O-CH₃ (ester) |
| Data not available | N-CH₃ |
Note: Specific peak assignments for ¹³C NMR are not currently available in the searched literature.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule.
IR Spectral Data:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 1704 | Strong | C=O stretch of the ester |
| Data not available | - | Aromatic C-H stretch |
| Data not available | - | Aromatic C=C stretch |
| Data not available | - | C-N stretch |
| Data not available | - | C-O stretch |
The IR spectrum of methyl 1-methyl-1H-indole-3-carboxylate prominently displays a strong absorption band at approximately 1704 cm⁻¹, which is characteristic of the carbonyl (C=O) stretching vibration of the ester functional group.[1] Other expected peaks would include those for aromatic C-H and C=C stretching, as well as C-N and C-O stretching vibrations.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound.
Mass Spectral Data:
| m/z | Relative Intensity (%) | Proposed Fragment |
| Data not available | - | [M]⁺ (Molecular Ion) |
| Data not available | - | [M - OCH₃]⁺ |
| Data not available | - | [M - COOCH₃]⁺ |
The mass spectrum is expected to show a molecular ion peak corresponding to the molecular weight of methyl 1-methyl-1H-indole-3-carboxylate (189.21 g/mol ). Key fragmentation pathways would likely involve the loss of the methoxy group (-OCH₃) or the entire carbomethoxy group (-COOCH₃) from the molecular ion.
Diagram of the Spectral Analysis Workflow:
Caption: Workflow for the complete spectral analysis of the synthesized compound.
Conclusion
This technical guide has outlined the synthesis and comprehensive spectral analysis of methyl 1-methyl-1H-indole-3-carboxylate. The provided experimental protocol offers a clear and reproducible method for its preparation. While some specific spectral data with detailed assignments were not available in the searched literature, the characteristic IR absorption and expected NMR and MS fragmentation patterns have been discussed, providing a solid foundation for researchers in the fields of organic synthesis, medicinal chemistry, and drug development. Further experimental work is encouraged to fully elucidate and publish the complete assigned NMR and MS data for this important compound.
